Cas no 2248376-53-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate structure
2248376-53-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate
CAS No:2248376-53-4
MF:C17H14N2O5S
MW:358.368463039398
CID:5762481
PubChem ID:165761789
Update Time:2025-07-17

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate
    • EN300-6518113
    • 2248376-53-4
    • Inchi: 1S/C17H14N2O5S/c20-14(7-11-9-25-15(18-11)10-5-6-23-8-10)24-19-16(21)12-3-1-2-4-13(12)17(19)22/h1-4,9-10H,5-8H2
    • InChI Key: GSTWXYVPKSVQPW-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=C1C1COCC1

Computed Properties

  • Exact Mass: 358.06234272g/mol
  • Monoisotopic Mass: 358.06234272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 114Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate (CAS No. 2248376-53-4)

In the realm of specialized organic compounds, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate (CAS No. 2248376-53-4) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its isoindole and thiazole moieties, represents a fascinating area of research for chemists and pharmaceutical scientists alike. Its molecular architecture combines a 1,3-dioxoisoindoline core with a tetrahydrofuran-linked thiazole side chain, making it a subject of interest in drug discovery and material science.

The growing demand for novel heterocyclic compounds in medicinal chemistry has propelled research into derivatives like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate. Users frequently search for terms such as "thiazole derivatives in drug design" and "isoindole applications in pharmaceuticals," reflecting the compound's relevance in these fields. Recent studies suggest that such structures may exhibit bioactive properties, including potential as enzyme inhibitors or antimicrobial agents. The presence of both hydrogen bond acceptors and lipophilic regions in its structure aligns with current trends in fragment-based drug discovery.

From a synthetic perspective, CAS 2248376-53-4 exemplifies modern heterocyclic coupling strategies. The oxolan-3-yl-thiazole component introduces a constrained ether linkage that could influence molecular conformation—a hot topic in computational chemistry circles. Researchers investigating "conformational analysis of fused heterocycles" or "thiazole-acetate prodrug design" often encounter this compound class. Its ester functionality also raises questions about metabolic stability, a key consideration in ADME optimization studies that dominate contemporary pharmaceutical discussions.

The compound's physicochemical properties warrant particular examination. With increasing searches for "logP prediction of complex esters" and "solubility of isoindole derivatives," this molecule serves as an interesting case study. The balanced presence of both polar (dioxoisoindoline) and nonpolar (tetrahydrofuran-thiazole) regions creates a unique hydrophilic-lipophilic balance—a concept trending in formulation science. Such characteristics make it valuable for researchers exploring "prodrug delivery systems" or "bioconjugation techniques," frequent queries in chemical databases.

In material science applications, the π-conjugated system of the isoindole-1,3-dione core attracts attention from those searching for "organic electronic materials" or "small molecule semiconductors." The compound's potential charge transport properties could be enhanced by the electron-rich thiazole ring, making it relevant to cutting-edge optoelectronic research. This dual applicability in both life sciences and materials research explains its growing prominence in scientific literature.

Quality control aspects of 2248376-53-4 also generate substantial inquiry, with professionals frequently searching for "HPLC methods for isoindole derivatives" and "spectroscopic characterization of thiazole esters." The compound's distinct UV absorption profile (attributable to its conjugated system) and expected NMR fingerprint make it recognizable to analytical chemists. These features align with industry needs for robust analytical validation protocols, particularly in pharmaceutical development where such heterocycles are increasingly employed.

Environmental considerations surrounding similar compounds have sparked searches for "biodegradation of nitrogen heterocycles" and "green chemistry approaches to isoindole synthesis." While 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate itself isn't classified as hazardous, its structural motifs prompt legitimate questions about eco-friendly synthetic routes—a major focus area in modern chemical manufacturing. This reflects broader societal interest in green chemistry principles and benign-by-design molecular development.

The commercial landscape for such specialized compounds reveals frequent searches for "suppliers of CAS 2248376-53-4" and "custom synthesis of thiazole-acetate derivatives." As a building block in medicinal chemistry, its availability through contract research organizations meets the needs of drug discovery programs. The compound's modular structure allows diverse modifications, explaining its inclusion in many high-throughput screening libraries—another trending topic in pharmaceutical R&D circles.

Looking forward, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate exemplifies the innovation occurring at the intersection of heterocyclic chemistry and applied molecular design. Its study addresses multiple contemporary scientific challenges, from rational drug design to functional material development, ensuring its continued relevance across chemical disciplines. As research progresses, this compound will likely feature in emerging discussions about structure-property relationships and multi-target therapeutic agents—key themes shaping the future of chemical sciences.

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